2-(benzylsulfanyl)-4-nitro-N-(2-oxo-2-phenylethyl)benzamide
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Overview
Description
2-(benzylsulfanyl)-4-nitro-N-(2-oxo-2-phenylethyl)benzamide is an organic compound that features a benzylsulfanyl group, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-4-nitro-N-(2-oxo-2-phenylethyl)benzamide typically involves multi-step organic reactions. One common method involves the reaction of 2-(benzylsulfanyl)benzoic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-4-nitro-N-(2-oxo-2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-(benzylsulfanyl)-4-nitro-N-(2-oxo-2-phenylethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-4-nitro-N-(2-oxo-2-phenylethyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric site of the enzyme. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-4-nitrobenzoic acid
- 2-(benzylsulfanyl)-4-nitrobenzamide
- 2-(benzylsulfanyl)-4-nitro-N-(2-oxo-2-phenylethyl)benzamide derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H18N2O4S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-4-nitro-N-phenacylbenzamide |
InChI |
InChI=1S/C22H18N2O4S/c25-20(17-9-5-2-6-10-17)14-23-22(26)19-12-11-18(24(27)28)13-21(19)29-15-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,23,26) |
InChI Key |
BUZZJORMFZCCMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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